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Compound of Interest

Compound Name: Fenretinide glucuronide-d4

Cat. No.: B12405946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in-vitro metabolic

pathways of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid with

promising anti-cancer properties. Understanding its metabolic fate is crucial for optimizing its

therapeutic efficacy and safety profile. This document details the key enzymes involved, the

resulting metabolites, experimental protocols for their characterization, and the intricate

signaling pathways influenced by this compound.

Core Metabolic Pathways of Fenretinide
In vitro studies have elucidated that Fenretinide undergoes both Phase I and Phase II

metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-

glucuronosyltransferases (UGTs), respectively. The principal metabolic transformations include

oxidation and glucuronidation, leading to the formation of several key metabolites.

Phase I Metabolism: Oxidation

The oxidative metabolism of Fenretinide is a critical step, producing both active and less active

metabolites. The primary oxidative metabolite is 4'-oxo-fenretinide (4'-oxo-4-HPR), a compound

that has demonstrated significant cytotoxic activity, in some cases greater than the parent drug.

[1][2] Another identified oxidative metabolite is 4'-hydroxy-fenretinide (4'-OH-4-HPR).[3]
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The key CYP isoenzymes responsible for Fenretinide oxidation have been identified as

CYP2C8, CYP3A4, and CYP3A5.[3] Notably, CYP26A1, an enzyme inducible by retinoic acid,

has also been implicated in the formation of 4-oxo-4-HPR within tumor cells.[4][5][6]

Phase II Metabolism: Glucuronidation

Fenretinide can also undergo glucuronidation, a process that typically increases the water

solubility of compounds to facilitate their excretion. The UGT enzymes UGT1A1, UGT1A3, and

UGT1A6 have been shown to be involved in the formation of Fenretinide glucuronide.[3]

A less prominent metabolic pathway involves the methylation of the hydroxyl group on the

phenyl ring, leading to the formation of N-(4-methoxyphenyl)retinamide (4-MPR).[1][4]

Below is a diagram illustrating the primary metabolic pathways of Fenretinide.
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Primary metabolic pathways of Fenretinide.
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Quantitative Analysis of Fenretinide Metabolism
The following tables summarize the key quantitative data obtained from in vitro studies on

Fenretinide metabolism. These values are essential for constructing pharmacokinetic models

and predicting in vivo behavior.

Table 1: Michaelis-Menten Kinetic Parameters for 4'-oxo-4-HPR Formation

Enzyme
Source

Substrate Km (µM)
Vmax
(nmol/h/mg
protein)

Reference

Human Liver

Microsomes

(HLM)

Fenretinide ~25
Not explicitly

stated
[1]

Mouse Liver

Microsomes

(MLM)

Fenretinide ~25
Not explicitly

stated
[1]

Recombinant

CYP2C81
Fenretinide

Not explicitly

stated

Higher than

CYP2C84 for 4'-

OH-4-HPR

[3]

Recombinant

CYP2C84
Fenretinide

Not explicitly

stated

Significantly

lower than

CYP2C81 for 4'-

OH-4-HPR

[3]

Recombinant

CYP2C81
Fenretinide

Not explicitly

stated

Lower than

CYP2C84 for 4'-

oxo-4-HPR

[3]

Recombinant

CYP2C84
Fenretinide

Not explicitly

stated

Significantly

higher than

CYP2C81 for 4'-

oxo-4-HPR

[3]

Table 2: Relative Abundance of Fenretinide and its Metabolites in Human Plasma
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Compound Concentration (µM) Condition Reference

Fenretinide (4-HPR) 12.82 ± 8.08
4h post-treatment

(595 mg/m²/day)
[1]

4-MPR 5.72 ± 4.21
4h post-treatment

(595 mg/m²/day)
[1]

4-oxo-4-HPR 0.86 ± 0.66
4h post-treatment

(595 mg/m²/day)
[1]

Fenretinide (4-HPR) 0.84 ± 0.53
5 years treatment

(200 mg/day)
[6]

4-MPR 1.13 ± 0.85
5 years treatment

(200 mg/day)
[6]

4-oxo-4-HPR 0.52 ± 0.17
5 years treatment

(200 mg/day)
[6]

Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize

Fenretinide's metabolic pathways.

Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to assess the overall metabolic profile of Fenretinide in a system that

contains a wide array of drug-metabolizing enzymes.

Workflow Diagram:
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Preparation

Incubation

Analysis

Prepare reaction mixture:
- HLM (0.5 mg/mL)

- NADPH regenerating system
- 0.1 M Phosphate buffer (pH 7.4)

Pre-incubate reaction mixture at 37°C for 20 min

Prepare Fenretinide stock solution

Add Fenretinide to initiate the reaction

Incubate at 37°C with shaking for 60 min

Terminate reaction (e.g., with cold acetonitrile)

Centrifuge to precipitate proteins

Analyze supernatant by LC-MS/MS
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Workflow for Fenretinide metabolism assay in HLM.

Detailed Steps:
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Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver

microsomes (final concentration 0.5 mg protein/mL), an NADPH regenerating system (e.g.,

BD Gentest solutions 'A' and 'B'), and 0.1 M potassium phosphate buffer (pH 7.4) to the

desired final volume.[1]

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 20 minutes in a shaking water

bath to allow the system to equilibrate.[1]

Initiation of Reaction: Add Fenretinide (dissolved in a suitable solvent like DMSO, ensuring

the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the

metabolic reaction. A range of Fenretinide concentrations should be used to determine

kinetic parameters.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with

continuous shaking.[1]

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as

acetonitrile or methanol, typically in a 2:1 or 3:1 ratio (solvent:reaction volume). This will

precipitate the microsomal proteins.

Sample Processing: Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x

g) for 10-15 minutes to pellet the precipitated proteins.

Analysis: Carefully collect the supernatant and analyze it using a validated analytical

method, such as HPLC or LC-MS/MS, to identify and quantify Fenretinide and its

metabolites.[1][3][7][8][9][10]

Recombinant CYP Enzyme Assays
This protocol is used to identify the specific CYP isoforms responsible for Fenretinide

metabolism.
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Preparation

Incubation

Analysis

Prepare reaction mixture:
- Recombinant CYP enzyme (e.g., CYP3A4)

- NADPH regenerating system
- Buffer

Pre-incubate reaction mixture at 37°C

Prepare Fenretinide stock solution

Add Fenretinide to start the reaction

Optional: Prepare specific CYP inhibitor stock solution

Optional: Add CYP inhibitor and pre-incubate

Incubate at 37°C

Terminate reaction

Process sample (centrifugation)

Analyze supernatant by LC-MS/MS
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Workflow for Fenretinide metabolism assay with recombinant CYPs.
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Detailed Steps:

Reaction Setup: Prepare a reaction mixture containing a specific recombinant human CYP

enzyme (e.g., CYP2C8, CYP3A4, or CYP3A5 expressed in a system like baculovirus-

infected insect cells, i.e., supersomes), an NADPH regenerating system, and an appropriate

buffer.

Inhibitor Studies (Optional): To confirm the involvement of a specific CYP, a selective

chemical inhibitor can be included. For example, ketoconazole is a potent inhibitor of

CYP3A4, and gemfibrozil inhibits CYP2C8.[1] The inhibitor is typically pre-incubated with the

enzyme mixture before the addition of the substrate.

Reaction Initiation and Incubation: The protocol follows the same steps of pre-incubation,

initiation with Fenretinide, and incubation at 37°C as described for the HLM assay.

Sample Processing and Analysis: Termination of the reaction, sample processing, and

analysis by LC-MS/MS are also performed as previously described. The formation of

metabolites in the presence and absence of specific inhibitors helps to pinpoint the

contribution of each CYP isoform.[1][3]

Signaling Pathways Modulated by Fenretinide
Fenretinide's anti-cancer activity is not solely dependent on its direct cytotoxicity but also on its

ability to modulate various intracellular signaling pathways, primarily leading to apoptosis

(programmed cell death).[11][12][13]

Key Signaling Events:

Reactive Oxygen Species (ROS) Generation: Fenretinide is known to induce the production

of ROS, which can trigger oxidative stress and subsequently activate apoptotic pathways.

[11][12][14]

Ceramide and Ganglioside GD3 Accumulation: The drug can lead to an increase in the

intracellular levels of ceramide and ganglioside GD3, which are important signaling

molecules in the induction of apoptosis.[11][12][15]
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Mitochondrial-Mediated Apoptosis: Fenretinide often initiates the intrinsic or mitochondrial

pathway of apoptosis, which involves the release of cytochrome c and the activation of

caspases.[11][12]

Modulation of Kinase Signaling: Fenretinide can interfere with pro-survival signaling

pathways. For instance, it can inhibit the PI3K/AKT/mTOR pathway and activate the JNK

signaling cascade, which is often associated with apoptosis.[14][16][17]

Retinoid Receptor-Independent Mechanisms: While Fenretinide is a retinoid, much of its

apoptotic-inducing activity appears to be independent of the classical retinoic acid receptors

(RARs).[11][12]

The following diagram provides a simplified representation of the key signaling pathways

activated by Fenretinide leading to apoptosis.

Upstream Events

Downstream Effects
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↑ Reactive Oxygen
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JNK Pathway
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Mitochondrial
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Simplified signaling pathways induced by Fenretinide.

Conclusion
The in vitro metabolism of Fenretinide is a multifaceted process involving several key enzyme

systems and resulting in a number of metabolites, some of which possess significant biological

activity. A thorough understanding of these metabolic pathways, facilitated by the experimental

protocols outlined in this guide, is paramount for the continued development of Fenretinide as a

therapeutic agent. Furthermore, the elucidation of its complex signaling activities provides a

deeper insight into its mechanism of action and potential for combination therapies. This guide

serves as a valuable resource for researchers dedicated to advancing the clinical application of

this promising anti-cancer compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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